2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that belongs to the class of oxazole derivatives. It has been found to possess several pharmacological properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, the compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of the compound.
Future Directions
There are several future directions for research on 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, more studies are needed to elucidate the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form ethyl 2-(4-ethoxyphenyl)acrylate. This intermediate is then reacted with ethylamine and cyanogen bromide to produce 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, antitumor, and antimicrobial activities. It has been studied extensively for its potential use in the treatment of cancer, inflammation, and pain.
properties
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-18-16-14(11-17)19-15(21-16)10-7-12-5-8-13(9-6-12)20-4-2/h5-10,18H,3-4H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFNKCQRRGBOG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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